N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide
Description
N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a tert-butyl carboxamide group at position 1 and a methylamino-substituted trifluoromethylpyridine moiety at position 2.
Properties
IUPAC Name |
N-tert-butyl-3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O/c1-16(2,3)22-15(25)24-10-6-7-12(11-24)23(4)14-13(17(18,19)20)8-5-9-21-14/h5,8-9,12H,6-7,10-11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVHKYBYSZZXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, derived from pyridine and piperidine scaffolds, highlight key differences in substituents, molecular weight, and functional groups. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethylpyridine Moieties :
- The target compound and PF-3845 share a trifluoromethylpyridine group, which is associated with enhanced binding to hydrophobic pockets in enzymes (e.g., PF-3845’s anti-tubercular activity) .
- In contrast, analogs like N-(2-methoxypyridin-4-yl)pivalamide () lack fluorinated groups, reducing their lipophilicity and metabolic resistance.
Piperidine Functionalization :
- The tert-butyl carboxamide group in the target compound and tert-butyl derivatives in –3 provide steric bulk, which may improve target selectivity compared to smaller substituents like methoxy groups.
Biological Activity :
- PF-3845 demonstrates direct enzyme inhibition, suggesting that the target compound’s trifluoromethylpyridine and carboxamide groups could similarly target synthetases or proteases .
- Compounds lacking trifluoromethyl groups (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are primarily catalog intermediates without reported bioactivity .
Synthetic Utility :
- Carboxylic acid derivatives like (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () serve as chiral building blocks, whereas the target compound’s structure suggests a focus on drug discovery rather than synthesis.
Research Implications and Limitations
- Structural Advantages: The target compound’s trifluoromethylpyridine and tert-butyl groups position it as a candidate for optimizing pharmacokinetic properties (e.g., half-life, membrane permeability) relative to non-fluorinated analogs.
- Evidence Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural parallels to compounds like PF-3845, which have validated biological roles .
- Contradictions : While some analogs (e.g., PF-3845) emphasize trifluoromethylpyridine’s role in bioactivity, others (e.g., N-(2-methoxypyridin-4-yl)pivalamide) highlight commercial availability without therapeutic claims .
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